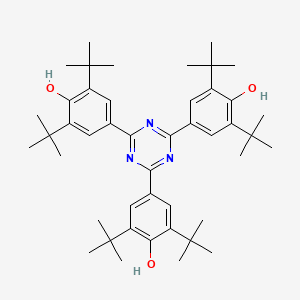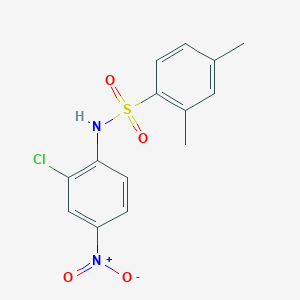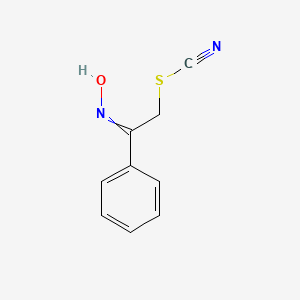
N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” typically involves multi-step organic reactions. The starting materials might include 6-methoxyquinoline and phenol derivatives. The synthesis could involve:
Nucleophilic substitution: to introduce the phenoxy group.
Alkylation: to attach the propylpentane chain.
Amidation: or to form the final diamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenoxy groups.
Reduction: Reduction reactions could occur at the quinoline ring or the amine groups.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
科学的研究の応用
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine
The compound might be investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, dyes, or as an intermediate in chemical synthesis.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptors, or intercalate into DNA, affecting cellular processes.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
“N~1~-(6-Methoxy-5-phenoxyquinolin-8-yl)-N~5~-propylpentane-1,5-diamine” is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups, which might confer distinct biological or chemical properties compared to other quinoline derivatives.
特性
CAS番号 |
111981-70-5 |
|---|---|
分子式 |
C24H31N3O2 |
分子量 |
393.5 g/mol |
IUPAC名 |
N'-(6-methoxy-5-phenoxyquinolin-8-yl)-N-propylpentane-1,5-diamine |
InChI |
InChI=1S/C24H31N3O2/c1-3-14-25-15-8-5-9-16-26-21-18-22(28-2)24(20-13-10-17-27-23(20)21)29-19-11-6-4-7-12-19/h4,6-7,10-13,17-18,25-26H,3,5,8-9,14-16H2,1-2H3 |
InChIキー |
XXBIZFVQPFACAB-UHFFFAOYSA-N |
正規SMILES |
CCCNCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



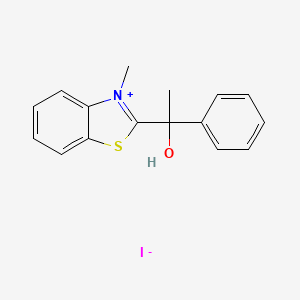
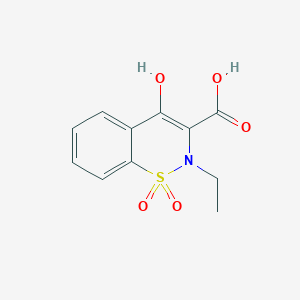
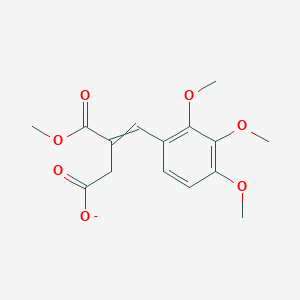
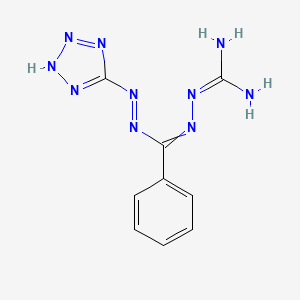
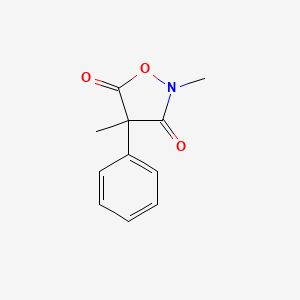
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
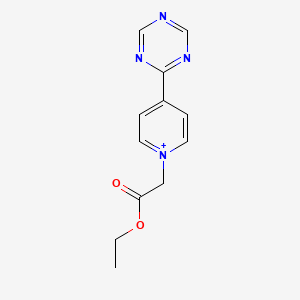
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
